Cas no 24764-88-3 (1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI))
24764-88-3 structure
Product Name:1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI)
Numero CAS:24764-88-3
MF:C10H20N2
MW:168.279202461243
CID:259201
PubChem ID:141141
Update Time:2025-04-19
1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI)
- N,N'-dibutyl-1,2-ethanediimine
- Ethylamine, N,N'-ethanediylidenebis[1,1-dimethyl-
- TERT-BUTYL-(2-TERT-BUTYLIMINO-ETHYLIDENE)-AMINE
- N,N'-ethane-1,2-diylidenebis(2-methylpropan-2-amine)
- AKOS002662746
- 2-Propanamine, N,N'-1,2-ethanediylidenebis[2-methyl-
- Bis(tert-butylimino)ethane
- 1,2-bis(t-butylimino)ethane
- MFCD26792708
- (E)-tert-butyl[(2E)-2-(tert-butylimino)ethylidene]amine
- N,N'-Di-t-butylethanedialdimine
- TERT-BUTYL[2-(TERT-BUTYLIMINO)ETHYLIDENE]AMINE
- 24764-88-3
- 1,2-bis(tert-butylimino)ethane
- 1,2-Di(N-tert-butylimino)ethane
- (Z)-TERT-BUTYL[(2Z)-2-(TERT-BUTYLIMINO)ETHYLIDENE]AMINE
- N,N'-ditert-butylethane-1,2-diimine
- N,N'-Di-tert-butylethanediimine
- N,N'-di-t-butyl-1,2-ethanediimine
- 30834-74-3
- 1,4-Diazabutadiene, 1,4-di-tert-butyl-
- LS-09204
- SCHEMBL241690
- SCHEMBL10057934
- AKOS017258565
- 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl-
- 1,4-Di-tert-butyl-1,4-diazabutadiene
- HACCVLBYBQLWMC-MKICQXMISA-N
- N-(2-([1,1-Dimethylethyl]imino)ethylidene)-2-methyl-2-propanamine
-
- Inchi: 1S/C10H20N2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H,1-6H3/b11-7+,12-8+
- Chiave InChI: HACCVLBYBQLWMC-MKICQXMISA-N
- Sorrisi: N(=C/C=N/C(C)(C)C)\C(C)(C)C
Proprietà calcolate
- Massa esatta: 168.1628
- Massa monoisotopica: 168.163
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 155
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 24.7Ų
Proprietà sperimentali
- Densità: 0.8
- Punto di ebollizione: 225°C at 760 mmHg
- Punto di infiammabilità: 81.4°C
- Indice di rifrazione: 1.437
- PSA: 24.72
1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI) Letteratura correlata
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
24764-88-3 (1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso